4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide
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Overview
Description
4-[(8-Azabicyclo[321]octan-3-ylidene)methyl]-N,N-diethylbenzamide is a complex organic compound that belongs to the class of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and the use of catalytic processes are likely employed to achieve large-scale production. The use of active nickel catalysts for hydrogenation reactions is one example of an industrial method that could be applied .
Chemical Reactions Analysis
Types of Reactions
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors in the central nervous system, leading to its potential effects on neurotransmission and signal transduction . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors related to neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with similar biological activities.
Tropinone: A precursor in the synthesis of various tropane alkaloids.
3α-Tropanol: A stereoisomer of tropine with distinct chemical properties.
Uniqueness
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide is unique due to its specific structural features and the presence of the diethylbenzamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
823812-72-2 |
---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-ylidenemethyl)-N,N-diethylbenzamide |
InChI |
InChI=1S/C19H26N2O/c1-3-21(4-2)19(22)16-7-5-14(6-8-16)11-15-12-17-9-10-18(13-15)20-17/h5-8,11,17-18,20H,3-4,9-10,12-13H2,1-2H3 |
InChI Key |
CSBDOGZYQUYOFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C=C2CC3CCC(C2)N3 |
Origin of Product |
United States |
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